molecular formula C11H17F3N2O4 B1404662 Piperidin-3-yl-carbamic acid allyl ester trifluoroacetate CAS No. 1187927-72-5

Piperidin-3-yl-carbamic acid allyl ester trifluoroacetate

Cat. No. B1404662
CAS RN: 1187927-72-5
M. Wt: 298.26 g/mol
InChI Key: ZGDWWGXLMYMTPO-UHFFFAOYSA-N
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Description

Piperidin-3-yl-carbamic acid allyl ester trifluoroacetate is a chemical compound with the CAS Number: 1187927-72-5. It has a linear formula of C11H17F3N2O4 .


Molecular Structure Analysis

The molecular weight of this compound is 298.26 . Its IUPAC name is allyl 3-piperidinylcarbamate trifluoroacetate . The InChI code for this compound is 1S/C9H16N2O2.C2HF3O2/c1-2-6-13-9(12)11-8-4-3-5-10-7-8;3-2(4,5)1(6)7/h2,8,10H,1,3-7H2,(H,11,12);(H,6,7) .


Physical And Chemical Properties Analysis

This compound is a white solid . It has a molecular weight of 298.26 and a linear formula of C11H17F3N2O4 .

Scientific Research Applications

Synthesis and Derivative Formation

Piperidin-3-yl-carbamic acid allyl ester trifluoroacetate is involved in the synthesis of various chemical compounds. For instance, Velikorodov et al. (2014) demonstrated its use in the condensation process to create chromene derivatives, an important class of organic compounds with potential pharmacological applications (Velikorodov et al., 2014). Additionally, Lau et al. (2002) described its role in a large-scale chiral synthesis of protected 2-substituted-4-oxo-piperidine derivatives, highlighting its importance in stereoselective organic synthesis (Lau et al., 2002).

Catalytic Applications

In the field of catalysis, Yang et al. (2021) reported the use of trifluoroacetic acid (a related compound) in an iridium-catalyzed asymmetric synthesis, demonstrating the utility of trifluoroacetate derivatives in facilitating complex chemical reactions (Yang et al., 2021).

Pharmaceutical Building Blocks

The compound is also significant in the synthesis of pharmaceutical building blocks. For example, Mapes and Mani (2007) explored its use in synthesizing 1-piperidin-4-yl-substituted lactams, crucial for pharmaceutical development (Mapes and Mani, 2007).

Antibacterial Applications

Furthermore, Mori et al. (2000) utilized a piperidine derivative in the stereocontrolled synthesis of tricyclic carbapenems, which are notable for their antibacterial properties (Mori et al., 2000).

Safety and Hazards

For safety information and potential hazards, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

prop-2-enyl N-piperidin-3-ylcarbamate;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O2.C2HF3O2/c1-2-6-13-9(12)11-8-4-3-5-10-7-8;3-2(4,5)1(6)7/h2,8,10H,1,3-7H2,(H,11,12);(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGDWWGXLMYMTPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)NC1CCCNC1.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17F3N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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